molecular formula C12H14ClNO B15255339 (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine

Cat. No.: B15255339
M. Wt: 223.70 g/mol
InChI Key: SVZUBEVKYOBFFC-JTQLQIEISA-N
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Description

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine (CAS 1269966-87-1) is a chiral amine derivative based on the 5-chlorobenzo[b]furan scaffold. The benzo[b]furan motif is a prominent structural component in medicinal chemistry, recognized for its wide spectrum of physiological and pharmacological properties . This compound integrates a chiral center with a benzofuran system, making it a sophisticated building block for developing novel bioactive molecules. Researchers value benzofuran derivatives for their exceptional promise as therapeutic agents, particularly in anticancer, antibacterial, and antifungal research . The structural similarity of such oxygen-containing heterocycles to biologically active natural and synthetic compounds enhances their ability to engage in diverse intermolecular interactions with enzyme binding pockets, including hydrogen bonding and π-stacking . Furthermore, the incorporation of a nitrogen atom in the form of an amine group is a common strategy in drug design, as nitrogen heterocycles are found in approximately 60% of unique, small-molecule drugs approved by the FDA . This feature improves solubility and facilitates critical interactions with biological targets. As such, this compound serves as a versatile intermediate for chemical synthesis, molecular docking simulations, and in the creation of compounds for both in vitro and in vivo biological studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

(1S)-1-(5-chloro-1-benzofuran-2-yl)butan-1-amine

InChI

InChI=1S/C12H14ClNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3/t10-/m0/s1

InChI Key

SVZUBEVKYOBFFC-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC2=C(O1)C=CC(=C2)Cl)N

Canonical SMILES

CCCC(C1=CC2=C(O1)C=CC(=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine typically involves the following steps:

    Formation of the Benzo[d]furan Ring: The benzo[d]furan ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Butylamine Group: The butylamine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the butylamine moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The primary structural distinction between “(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine” and its analogs lies in the alkylamine substituent. For example:

  • “this compound” : Features a linear butylamine chain (-CH₂CH₂CH₂CH₂NH₂).
  • “(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine” (CAS 633701-50-5) : Contains a branched 2-methylpropylamine group (-CH(CH₃)CH₂NH₂) .

Implications of Structural Variation

Linear chains (e.g., butylamine) may exhibit lower steric hindrance, facilitating interactions with flat binding pockets in biological targets.

Stereochemical Impact :

  • Both compounds share the (1S)-configuration, suggesting similar enantioselective interactions with chiral receptors or enzymes. However, the alkyl chain’s branching could alter binding kinetics or metabolic stability.

Synthetic Accessibility :

  • Branched analogs like CAS 633701-50-5 may require more complex synthetic routes due to stereochemical control at the 2-methylpropylamine moiety, whereas linear chains might simplify synthesis.

Data Table: Comparative Overview

Property This compound (1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine (CAS 633701-50-5)
Molecular Formula C₁₂H₁₅ClNO (inferred) C₁₂H₁₄ClNO
Alkylamine Substituent Linear butylamine Branched 2-methylpropylamine
CAS Registry Not available 633701-50-5
Reported Source Limited public data Parchem Chemicals (specifications not fully disclosed)

Research Findings and Implications

  • Pharmacological Potential: Benzofuran-derived amines are studied for their activity in neurological and inflammatory disorders. The chlorine atom at the 5-position is a common pharmacophore for enhancing binding affinity, while the alkylamine chain modulates pharmacokinetics .
  • Need for Experimental Validation : While CAS 633701-50-5 is commercially available, detailed biological data for both compounds remain scarce. Comparative studies on receptor binding (e.g., serotonin or dopamine receptors) and metabolic stability (e.g., CYP450 interactions) are critical to elucidating structure-activity relationships.

Biological Activity

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is a compound of interest in pharmacology due to its potential interactions with serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in various physiological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

The compound acts primarily as an inverse agonist at the 5-HT2A receptor. Inverse agonists bind to the same receptor sites as agonists but induce a pharmacological response opposite to that of agonists. This mechanism can be beneficial in conditions where modulation of serotonergic activity is required, such as anxiety disorders and schizophrenia .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antidepressant Effects : By modulating serotonin receptor activity, the compound may alleviate symptoms of depression.
  • Anxiolytic Properties : Its inverse agonist action may help reduce anxiety levels.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly beneficial in neurodegenerative diseases.

Case Studies and Experimental Data

  • Serotonin Receptor Modulation :
    • A study demonstrated that compounds similar to this compound effectively inhibited 5-HT2A receptor activity, suggesting its potential for treating disorders linked to serotonin dysregulation .
  • Antimicrobial Activity :
    • Although not primarily focused on this compound, related compounds exhibited significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans, indicating a broader spectrum of biological activity that could be explored further .
  • Neuroprotective Studies :
    • Preliminary findings suggest that this compound may protect neuronal cells from apoptosis induced by beta-amyloid peptides, which are implicated in Alzheimer's disease . This positions this compound as a candidate for further exploration in neurodegenerative research.

Data Table: Biological Activities and Effects

Activity Type Effect Reference
Serotonin Receptor ModulationInverse agonist at 5-HT2A
AntimicrobialEffective against MRSA
NeuroprotectionInhibits beta-amyloid toxicity

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